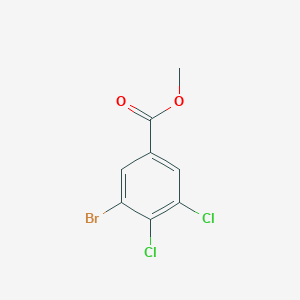

Methyl 3-Bromo-4,5-dichlorobenzoate

Descripción

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry Research

Halogenated benzoate esters represent a significant class of compounds in organic chemistry. The introduction of halogen atoms onto the benzene (B151609) ring of a benzoate ester can dramatically alter its physical, chemical, and biological properties. Research in this area often focuses on leveraging these altered properties for various applications, including the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The specific positioning and type of halogen substituents are crucial in determining the molecule's reactivity and potential use as an intermediate in the synthesis of more complex molecules.

Significance of Aromatic Bromination and Chlorination in Synthetic Chemistry Research

Aromatic bromination and chlorination are fundamental electrophilic aromatic substitution reactions in synthetic organic chemistry. docbrown.infomasterorganicchemistry.com These reactions allow for the regioselective introduction of bromine and chlorine atoms onto an aromatic ring, which can then serve as handles for further chemical transformations. docbrown.info The presence of halogens can influence the electronic environment of the aromatic ring, affecting its reactivity in subsequent reactions. masterorganicchemistry.com For instance, halogen atoms are good leaving groups in various cross-coupling reactions, making halogenated aromatics valuable building blocks for the construction of complex organic molecules. The development of efficient and selective halogenation methods, including the use of catalysts like Lewis acids or reagents such as N-halosuccinimides, remains an active area of research. masterorganicchemistry.comorganic-chemistry.org

Overview of Research Trajectories for Substituted Benzoate Esters

Substituted benzoate esters are a versatile class of compounds with a wide range of research applications. Their utility stems from the reactivity of the ester group and the potential for diverse substitutions on the aromatic ring. Research trajectories for these compounds are varied and include their use as precursors in the synthesis of more complex molecules, such as pharmaceuticals and natural products. For example, halogenated benzoate derivatives have been investigated for their potential antifungal activities. nih.gov Furthermore, the microbial degradation of halogenated aromatics, including benzoates, is an area of environmental research interest. nih.gov The specific substitution pattern on the benzoate ring dictates the research direction, with each unique compound offering a distinct set of properties and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Methyl 3-bromo-4,5-dichlorobenzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5BrCl2O2 | vulcanchem.comlabsolu.cacalpaclab.com |

| Molecular Weight | 283.93 g/mol | vulcanchem.comlabsolu.cacalpaclab.com |

| CAS Number | 1160574-77-5 | vulcanchem.comlabsolu.cacalpaclab.com |

| Physical State | Solid | vulcanchem.com |

| Purity | 98% | labsolu.cacalpaclab.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the esterification of 3-bromo-4,5-dichlorobenzoic acid. This can be achieved through standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst. The precursor, 3-bromo-4,5-dichlorobenzoic acid, can be prepared through the halogenation of a suitable benzoic acid derivative.

The reactivity of this compound is largely dictated by the presence of the three halogen substituents on the aromatic ring and the methyl ester group. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

Research Applications

This compound serves as a key intermediate in the synthesis of more complex molecules. Its trifunctional nature, with three distinct halogen atoms, allows for selective and sequential reactions, making it a valuable building block in organic synthesis. For instance, it can be utilized in the construction of polysubstituted aromatic compounds, which are often found in pharmaceuticals and other biologically active molecules.

While specific research applications of this compound are not extensively documented in publicly available literature, its structural motif is present in molecules that have been investigated for various purposes. For example, a structurally related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been studied for its potential to attenuate inflammatory bowel disease. nih.govmdpi.com This suggests that derivatives of the core 3-bromo-4,5-disubstituted benzoate structure may have interesting biological activities.

This compound is a halogenated aromatic ester with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern provides multiple sites for chemical modification, enabling the synthesis of complex and potentially bioactive molecules. Further research into the reactivity and applications of this compound is likely to uncover new and valuable synthetic methodologies and contribute to the development of novel functional materials and therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromo-4,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUDICAWMRTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679231 | |

| Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-77-5 | |

| Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Bromo 4,5 Dichlorobenzoate

Regioselective Synthesis Strategies for Methyl 3-Bromo-4,5-dichlorobenzoate

The precise placement of the bromo and chloro substituents on the aromatic ring is paramount in the synthesis of this compound. Regioselectivity, the control of the position of chemical bond formation, is a key challenge that has been addressed through various sophisticated synthetic approaches.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound often begins with a readily available starting material that is then elaborated through a series of functional group transformations. A common precursor is 3,4-dichlorobenzoic acid. The synthesis of the target molecule from this precursor typically involves the following key steps:

Nitration: The 3,4-dichlorobenzoic acid is first nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the existing chloro and carboxyl groups guide the nitro group to the 5-position.

Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-3,4-dichlorobenzoic acid.

Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction to introduce the bromine atom at the 3-position.

Esterification: Finally, the carboxylic acid is esterified to the methyl ester, affording the desired this compound.

Another synthetic route can start from methyl 4-amino-3,5-dichlorobenzoate. chemicalbook.com This precursor, when subjected to a Sandmeyer reaction using hydrobromic acid and sodium nitrite (B80452), followed by heating in the presence of cuprous bromide, yields methyl 4-bromo-3,5-dichlorobenzoate. chemicalbook.com While this produces an isomer of the target compound, it highlights the utility of amino-substituted benzoates as key intermediates in the synthesis of various brominated and chlorinated aromatic esters.

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While direct application to the synthesis of this compound is not extensively documented, the principles of DoM offer a potential pathway.

For instance, a suitably substituted benzoic acid or benzoate (B1203000) ester can be subjected to DoM to introduce a halogen at a specific position. The carboxylate or ester group can act as a DMG, directing lithiation to the ortho position. organic-chemistry.orgunblog.fr Subsequent quenching with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would install the bromine atom. The challenge lies in the pre-existing substitution pattern and the need to control the regioselectivity in the presence of multiple potential metalation sites. The relative directing abilities of different functional groups and the choice of the organolithium base are critical factors in achieving the desired outcome. researchgate.net

Innovative Catalytic Routes to this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The development of innovative catalytic routes for the synthesis of halogenated aromatics like this compound is an active area of research.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Substitution

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While typically used for building more complex molecules from halogenated precursors, these methods can also be adapted for the synthesis of the precursors themselves. For example, a di- or trichlorinated benzene (B151609) derivative could potentially undergo a selective C-H bromination catalyzed by a transition metal.

Palladium, copper, and ruthenium are among the metals that have shown promise in catalyzing the direct halogenation of C-H bonds. beilstein-journals.orgrsc.orgnih.gov These reactions often proceed via a C-H activation mechanism, where the metal catalyst selectively activates a specific C-H bond, allowing for its functionalization. The regioselectivity of these reactions is often controlled by directing groups present on the substrate. The development of a catalytic system that can selectively brominate the C-H bond at the 3-position of a 4,5-dichlorobenzoate precursor would represent a significant advancement.

Electrophilic Halogenation with Advanced Catalytic Systems

Electrophilic aromatic halogenation is a classic method for introducing halogens onto an aromatic ring. wikipedia.org However, traditional methods often require harsh conditions and can lead to mixtures of isomers, particularly when multiple positions are available for substitution. quora.comyoutube.comdocbrown.info

Advanced catalytic systems are being developed to improve the regioselectivity and efficiency of electrophilic halogenation. These systems often involve the use of a Lewis acid or a Brønsted acid catalyst to activate the halogenating agent, making it more electrophilic. For the synthesis of this compound, electrophilic bromination of methyl 3,4-dichlorobenzoate (B1239242) would be the most direct approach. The challenge lies in directing the incoming electrophile to the desired 5-position. The electronic effects of the existing chloro and methyl ester groups would need to be carefully considered to achieve the desired regioselectivity.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various factors that can influence the course of a chemical reaction.

Key parameters that are often optimized include:

Temperature: Many reactions are highly sensitive to temperature. Finding the optimal temperature can improve reaction rates and minimize the formation of byproducts.

Reaction Time: The duration of the reaction can affect the conversion of starting materials and the formation of degradation products.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can have a significant impact on the reaction efficiency.

Concentration of Reactants: The concentration of the reactants can affect the reaction kinetics and the position of the equilibrium.

A hypothetical optimization table for the bromination of a precursor is presented below.

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | NBS | FeCl₃ | CH₂Cl₂ | 25 | 65 |

| 2 | Br₂ | AlCl₃ | CS₂ | 0 | 72 |

| 3 | NBS | H₂SO₄ | CH₃CN | 50 | 85 |

| 4 | Br₂ | Zeolite | Dioxane | 80 | 78 |

This is a hypothetical data table for illustrative purposes.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and enhancing safety. Key areas of focus include the use of safer solvents, alternative reagents, and energy-efficient reaction conditions.

Safer Solvents:

Traditional bromination and Sandmeyer reactions often employ hazardous chlorinated solvents such as carbon tetrachloride and chloroform. researchgate.net Green chemistry encourages the substitution of these with more benign alternatives. For instance, acetonitrile (B52724) has been shown to be a suitable replacement for chlorinated solvents in Wohl-Ziegler type brominations. researchgate.netresearchgate.net In the context of the Sandmeyer reaction for this compound, using a less toxic solvent like acetonitrile or even water, where feasible, would significantly improve the green profile of the synthesis. rsc.org Other greener solvent alternatives that could be explored include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which are known for their lower toxicity and in the case of 2-MeTHF, derivation from renewable resources. sigmaaldrich.com

Alternative Reagents and Catalysts:

The classic Sandmeyer reaction uses stoichiometric amounts of copper salts, which can lead to waste streams containing heavy metals. Research into catalytic versions of this reaction is an active area. Furthermore, alternatives to the diazotization-Sandmeyer sequence exist, such as using pentyl nitrite in the presence of bromoform, which may offer a different environmental and safety profile. rsc.org

For direct bromination routes, the use of molecular bromine (Br₂) poses significant safety risks due to its high toxicity and reactivity. nih.gov A greener approach involves the in situ generation of bromine from safer and more easily handled precursors. For example, the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce bromine in a controlled manner within the reaction vessel, minimizing the handling of bulk bromine. nih.gov Another green brominating system is the use of hydrogen peroxide (H₂O₂) and HBr, where water is the only byproduct. mun.ca

Energy Efficiency:

Conventional heating methods can be energy-intensive. The exploration of alternative energy sources such as photochemical activation can lead to more energy-efficient processes. For example, visible light has been used to initiate radical bromination cascades, offering a safer and faster alternative to chemical initiators and high-temperature reflux. acs.org While the Sandmeyer reaction itself is typically not photochemically driven, the principles of energy efficiency can be applied to other potential synthetic routes or in the synthesis of precursors.

The table below summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Use of Safer Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Acetonitrile, 2-MeTHF, CPME, Water | Reduced toxicity, improved environmental profile, potential for easier work-up. |

| Use of Safer Reagents | Bulk molecular bromine (Br₂) | In situ generation of Br₂ (e.g., HBr/NaOCl or HBr/H₂O₂) | Enhanced safety by avoiding handling of highly toxic and reactive Br₂. |

| Catalysis | Stoichiometric copper salts in Sandmeyer reaction | Development of catalytic Sandmeyer-type reactions | Reduced heavy metal waste, improved atom economy. |

| Energy Efficiency | Conventional heating (reflux) | Photochemical activation (for alternative routes), lower reaction temperatures | Reduced energy consumption, potentially faster reaction times and milder conditions. |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4,5 Dichlorobenzoate

Reactions at the Ester Moiety of Methyl 3-Bromo-4,5-dichlorobenzoate

The ester group in this compound is a primary site for nucleophilic attack. The reactivity of this functional group is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Transesterification Kinetics and Equilibria

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction of esters. For this compound, this reaction would involve the substitution of the methoxy (B1213986) group with a different alkoxy group. The kinetics of this process are expected to be influenced by the steric hindrance of the incoming alcohol and the stability of the tetrahedral intermediate. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product.

Table 1: General Conditions for Transesterification of Aryl Esters

| Parameter | Condition |

| Catalyst | Acid (e.g., H₂SO₄, TsOH) or Base (e.g., NaOR, K₂CO₃) |

| Reactant | Excess of a primary or secondary alcohol |

| Solvent | The reactant alcohol or an inert solvent |

| Temperature | Varies depending on the reactivity of the substrate and alcohol |

Hydrolysis Mechanisms and Ester Cleavage Reactions

The hydrolysis of this compound to its corresponding carboxylic acid, 3-bromo-4,5-dichlorobenzoic acid, can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via a saponification mechanism, which is an irreversible process due to the formation of the carboxylate salt. The reaction is typically second order, with the rate dependent on the concentrations of both the ester and the hydroxide (B78521) ion.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process and follows a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Amidation and Related Nucleophilic Acyl Substitution Studies

The ester moiety of this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This reaction is typically slower than hydrolysis and often requires heating. The reactivity of the amine nucleophile plays a crucial role, with primary amines generally being more reactive than secondary amines due to less steric hindrance.

Reactivity of Halogen Substituents on the Aromatic Ring

The presence of three halogen atoms on the aromatic ring opens up possibilities for a variety of substitution and coupling reactions. The relative reactivity of the bromo and chloro substituents is a key consideration in these transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a plausible reaction pathway for this compound, particularly given the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the elimination of a leaving group. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

In the case of this compound, the bromo group is generally a better leaving group than the chloro group in nucleophilic aromatic substitution reactions. The positions ortho and para to the electron-withdrawing ester group are activated towards nucleophilic attack. However, the steric hindrance from the adjacent halogen atoms could influence the regioselectivity of the substitution. Studies on related compounds, such as 2,4-dinitrofluorobenzene, have shown that such reactions are feasible and useful for derivatization. libretexts.org

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl halides are common substrates for these transformations. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The reactivity of the C-Br and C-Cl bonds in this compound would be a determining factor in the outcome of these reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the first step in the catalytic cycles of these reactions. harvard.edu

Suzuki Reaction

The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. harvard.edunih.gov It is anticipated that this compound would readily undergo Suzuki coupling at the C-Br position. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system, which can even be aqueous. harvard.edu The choice of catalyst and ligands can be crucial for achieving high yields and selectivity. nih.gov

Table 2: Typical Conditions for Suzuki Coupling of Aryl Bromides

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Boronic Acid/Ester | Arylboronic acids, pinacol (B44631) esters |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound could serve as the aryl halide component in this reaction. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product. organic-chemistry.org Various palladium catalysts and ligands have been developed to improve the efficiency of the Heck reaction, including phosphine-free systems. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine that can also act as the solvent. wikipedia.org It is expected that this compound would undergo Sonogashira coupling preferentially at the more reactive C-Br bond. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for halogen-metal exchange reactions, a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This transformation typically involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium, or with magnesium metal to form a Grignard reagent. wikipedia.orgtcnj.edu The resulting organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

The exchange of bromine for a metal is generally favored over chlorine due to the weaker carbon-bromine bond strength. In the case of this compound, the reaction with an organolithium reagent at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to regioselectively form the corresponding aryllithium species. tcnj.edu Similarly, the formation of a Grignard reagent can be achieved by reacting the compound with magnesium turnings in THF.

The generated organometallic intermediate can then be trapped by a range of electrophiles. The table below illustrates the expected products from quenching this intermediate with various electrophilic reagents.

| Electrophile | Reagent Example | Expected Product |

| Proton Source | H₂O | Methyl 4,5-dichlorobenzoate |

| Alkyl Halide | CH₃I | Methyl 3-methyl-4,5-dichlorobenzoate |

| Carbonyl Compound | Benzaldehyde | Methyl 3-(hydroxy(phenyl)methyl)-4,5-dichlorobenzoate |

| Carbon Dioxide | CO₂ (followed by acidic workup) | 2,3-Dichloro-5-(methoxycarbonyl)benzoic acid |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Methyl 3-formyl-4,5-dichlorobenzoate |

It is important to note that the ester functionality within this compound could potentially compete as an electrophilic site, especially with highly reactive organolithium reagents and at higher temperatures. However, carrying out the halogen-metal exchange at low temperatures generally allows for the selective reaction at the carbon-bromine bond before any nucleophilic attack on the ester group occurs. tcnj.edu The use of Turbo-Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can also offer higher functional group tolerance and selectivity. nih.gov

Electrophilic and Radical Reactions on the Polysubstituted Benzene (B151609) Core

Aromatic Nitration and Sulfonation Studies

The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing groups: the two chlorine atoms, the bromine atom, and the methyl carboxylate group. Halogens (Cl and Br) are deactivating yet ortho, para-directing substituents due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. organicchemistrytutor.compressbooks.pub The methyl carboxylate group (-CO₂CH₃) is a deactivating and meta-directing group due to its strong electron-withdrawing nature. libretexts.org

In the case of this compound, all available positions on the ring are influenced by these competing directing effects. The cumulative effect of the three deactivating groups renders the aromatic ring significantly less reactive towards electrophiles compared to benzene. fiveable.meucalgary.ca

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com For a strongly deactivated substrate like this compound, forcing conditions (e.g., higher temperatures or stronger nitrating agents) might be necessary. The regiochemical outcome will be determined by the position that is least deactivated. The positions ortho and para to the halogens are C-6 and C-2. The position meta to the ester group is C-6. Therefore, the C-6 position is activated by the halogens and also the least deactivated position relative to the ester group. The C-2 position is also ortho to the bromine and meta to a chlorine, making it another potential site. However, steric hindrance from the adjacent bromine and ester groups might disfavor substitution at C-2. Thus, nitration is most likely to occur at the C-6 position.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃), which provides a high concentration of the electrophile SO₃. masterorganicchemistry.combyjus.com Similar to nitration, the reaction will be sluggish due to the deactivated nature of the ring. The directing effects of the substituents will again favor the introduction of the sulfonic acid group (-SO₃H) at the C-6 position, which is ortho to a chlorine atom, para to the bromine atom, and meta to the methyl carboxylate group.

The predicted major products for these electrophilic substitution reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-bromo-4,5-dichloro-6-nitrobenzoate |

| Sulfonation | H₂SO₄, SO₃ | 6-Bromo-2,3-dichloro-4-(methoxycarbonyl)benzenesulfonic acid |

Radical Functionalization of the Aromatic System

In recent years, radical chemistry has emerged as a powerful tool for the functionalization of aromatic rings, often providing complementary reactivity to traditional ionic pathways. For aryl halides like this compound, several radical-based transformations can be envisioned.

Minisci-type Reactions: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. wikipedia.orgchim.it While the benzene ring in this compound is electron-deficient, it is not a heteroaromatic compound for which the Minisci reaction is most famous. However, related radical arylation processes can be achieved. For instance, the generation of an alkyl radical in the presence of this compound could potentially lead to substitution of one of the halogen atoms, although C-H functionalization is also a possibility under certain conditions. nih.gov

Photocatalytic Radical Reactions: Visible-light photocatalysis has enabled the generation of aryl radicals from aryl halides under mild conditions. mdpi.com In a typical scenario, a photocatalyst, upon excitation by light, can reduce the aryl halide to a radical anion, which then fragments to release a halide ion and the desired aryl radical. acs.org This aryl radical can then participate in a variety of bond-forming reactions. For this compound, this approach could be used to generate the corresponding aryl radical, which could then be trapped by a hydrogen atom donor to achieve hydrodehalogenation, or it could be used in C-C or C-heteroatom bond-forming reactions. The selective reduction of the C-Br bond over the C-Cl bonds would be expected.

Mechanistic Elucidation of Reaction Pathways Involving this compound

Reaction Intermediate Identification and Characterization

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For reactions involving this compound, spectroscopic techniques would be crucial for this purpose.

In halogen-metal exchange reactions , the primary intermediate is the aryllithium or aryl Grignard species. wikipedia.org These organometallic intermediates are highly reactive but can be characterized at low temperatures using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, ¹³C NMR would show a significant upfield shift for the carbon atom bonded to the metal, indicative of its high carbanionic character. Trapping experiments, as described in section 3.2.3, provide indirect but compelling evidence for the formation of these intermediates. tcnj.edu

For electrophilic aromatic substitution reactions like nitration and sulfonation, the key intermediates are the resonance-stabilized carbocations known as arenium ions or sigma complexes. libretexts.orgbyjus.com These intermediates are typically present in very low concentrations and have short lifetimes, making their direct observation challenging. However, in superacid media, it is sometimes possible to generate stable solutions of arenium ions and characterize them by NMR.

In radical reactions , the intermediates are free radicals. These species are paramagnetic and can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. While direct detection of the aryl radical derived from this compound might be difficult due to its high reactivity, spin trapping techniques could be employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily observed by EPR.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and gaining insight into the structure of the transition state. libretexts.orgdalalinstitute.com This is achieved by comparing the rate of a reaction with a normal substrate to the rate of the same reaction with a substrate that has been isotopically labeled at a specific position.

For reactions involving this compound, KIE studies could provide valuable mechanistic information. For example, in an electrophilic aromatic substitution reaction such as nitration, if the C-H bond cleavage is part of the rate-determining step, a primary KIE (kH/kD > 1) would be observed when comparing the reaction rate of the standard substrate with that of its deuterated analogue (e.g., Methyl 3-bromo-4,5-dichloro-6-deuteriobenzoate). chem-station.com However, for most electrophilic aromatic substitutions, the initial attack of the electrophile to form the arenium ion is the slow step, and the subsequent C-H bond cleavage is fast. In this case, a negligible or very small KIE would be expected. princeton.edu

In halogen-metal exchange reactions , a secondary KIE might be observed. For instance, if the mechanism involves a transition state with a significant change in hybridization at the carbon atom bearing the bromine, replacing adjacent hydrogens with deuterium (B1214612) could slightly alter the reaction rate.

While no specific KIE studies have been reported for this compound, the principles outlined above demonstrate how such experiments could be designed to elucidate the mechanisms of its various transformations. The magnitude of the KIE can provide detailed information about the nature of the transition state in the slowest step of the reaction. wikipedia.orgacs.orgprinceton.eduresearchgate.netrsc.orgstackexchange.comacs.orgnih.govslideshare.netlibretexts.orglibretexts.orgmasterorganicchemistry.com

Advanced Analytical Methodologies in Research on Methyl 3 Bromo 4,5 Dichlorobenzoate

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of novel derivatives of Methyl 3-Bromo-4,5-dichlorobenzoate. These methods offer a deep look into the molecular architecture, including the spatial arrangement of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis in organic chemistry. For complex derivatives of this compound, advanced NMR pulse sequences are employed to unravel intricate stereochemical and conformational details.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect through-space interactions between protons, providing information about their spatial proximity. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe for internuclear distances up to approximately 5 Å. columbia.edu

For derivatives of this compound that may exist in different conformations, NOESY and ROESY can help determine the predominant conformer in solution. For instance, the observation of a NOE between a proton on the aromatic ring and the methyl protons of the ester group would confirm a specific spatial arrangement. The choice between NOESY and ROESY often depends on the molecular weight of the derivative, with ROESY being more suitable for medium-sized molecules where the NOE may be close to zero. columbia.edu

Table 1: Advanced NMR Techniques for Stereochemical Analysis

| NMR Experiment | Information Obtained | Application to Derivatives of this compound |

|---|---|---|

| NOESY | Through-space correlations between protons, indicating spatial proximity. | Determination of relative stereochemistry and preferred conformation. |

| ROESY | Similar to NOESY, but effective for a wider range of molecular sizes. | Elucidation of 3D structure for medium-sized derivatives. |

| HSQC | Correlation between protons and directly attached carbons. | Assignment of proton and carbon signals in the aromatic ring and substituent groups. |

| HMBC | Correlation between protons and carbons over two to three bonds. | Confirmation of connectivity and placement of substituents on the benzene (B151609) ring. |

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For halogenated compounds like this compound, HRMS is particularly valuable due to the characteristic isotopic patterns of bromine and chlorine.

Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. youtube.comlibretexts.org This results in a unique isotopic cluster in the mass spectrum that is diagnostic for the number of bromine and chlorine atoms in a molecule. For this compound (C₈H₅BrCl₂O₂), the presence of one bromine and two chlorine atoms would produce a distinctive M, M+2, M+4, and M+6 pattern. The relative intensities of these peaks can be predicted and compared with the experimental data to confirm the elemental composition. libretexts.orgnih.gov

In addition to isotopic analysis, HRMS coupled with tandem mass spectrometry (MS/MS) provides information about the fragmentation pathways of the molecule. The fragmentation of benzoate (B1203000) esters often involves characteristic losses. miamioh.edulibretexts.org For this compound, likely fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages of the halogen atoms. Studying these fragmentation patterns helps to confirm the structure of the parent molecule and can be used to identify unknown derivatives.

Table 2: Theoretical Isotopic Pattern for this compound

| Ion | Relative Abundance (%) |

|---|---|

| [M]⁺ | 100.0 |

| [M+2]⁺ | 97.2 |

| [M+4]⁺ | 47.3 |

| [M+6]⁺ | 10.5 |

Theoretical values are approximate and may vary slightly based on the exact isotopic abundances used for calculation.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment. These techniques are based on the vibrations of chemical bonds upon absorption of infrared radiation or scattering of monochromatic light. nih.govscielo.org.mx

For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, typically in the range of 1715-1730 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring. The spectrum would also feature C-O stretching vibrations and aromatic C-H and C=C stretching bands. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹. researchgate.netspectroscopyonline.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in structural confirmation. scielo.org.mxnih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1715 - 1730 |

| C-O (Ester) | Stretching | 1250 - 1310 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 600 - 800 |

Chromatographic Separations for Complex Reaction Mixture Analysis

Chromatographic techniques are essential for the separation and purification of individual components from complex reaction mixtures that are often encountered in the synthesis of this compound derivatives.

For derivatives of this compound that are chiral, their separation into individual enantiomers or diastereomers is crucial, as different stereoisomers can have distinct biological activities. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for this purpose. rsc.orgresearchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including acidic and basic molecules. dp.techresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, along with acidic or basic additives, is critical for optimizing the separation. dp.tech In some cases, pre-column derivatization of the analyte can be employed to enhance separation. nih.gov

When a novel analogue of this compound is synthesized, preparative chromatography is employed to purify larger quantities of the compound for further studies. welch-us.comnih.gov Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. youtube.comyoutube.com

The goal of preparative HPLC is to isolate the target compound with high purity and good recovery. The development of a preparative method often begins with optimization at the analytical scale to find the best stationary phase and mobile phase conditions. nih.gov Reversed-phase chromatography is a common mode used for the purification of moderately polar organic compounds. The scalability of the method is an important consideration, ensuring that the separation efficiency is maintained when moving from analytical to preparative scale. nih.gov

Table 4: Chromatographic Techniques for Separation and Purification

| Chromatographic Technique | Application | Key Considerations |

|---|---|---|

| Chiral HPLC | Resolution of enantiomers and diastereomers. | Selection of appropriate chiral stationary phase and mobile phase. |

| Preparative HPLC | Purification of gram-to-kilogram quantities of compounds. | Column capacity, flow rate, solvent consumption, and scalability. |

| Thin-Layer Chromatography (TLC) | Rapid analysis of reaction progress and purity. | Choice of stationary phase and developing solvent system. rsc.org |

Crystallographic Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and structural databases, detailed crystallographic studies focusing specifically on the compound this compound, including its co-crystals, are not publicly available at this time.

While the investigation of crystal structures is a fundamental aspect of chemical research, providing critical information on the three-dimensional arrangement of atoms and molecules, it appears that this compound has not yet been the subject of such detailed published analysis. This includes a lack of retrievable data from prominent resources such as the Cambridge Structural Database (CSD), which serves as a global repository for small-molecule organic and metal-organic crystal structures.

Information available for this compound is currently limited to its basic chemical properties, such as its molecular formula (C₈H₅BrCl₂O₂) and CAS number (1160574-77-5), primarily found in catalogues of chemical suppliers.

It is important to note that the absence of published crystallographic data does not signify a lack of importance for the compound. Rather, it indicates that this specific area of its characterization has not been explored or disseminated in the public domain. Future research may yet shed light on the intricate solid-state architecture of this compound and its potential to form co-crystals.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Bromo 4,5 Dichlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties. For Methyl 3-Bromo-4,5-dichlorobenzoate, DFT calculations would be instrumental in understanding its fundamental electronic characteristics and predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions.

A hypothetical FMO analysis of this compound would likely reveal the distribution of electron density. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | Data not available | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | Data not available | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Represents the energy difference between the HOMO and LUMO, a key indicator of chemical reactivity and stability. |

DFT calculations are also employed to map out the potential energy surface of a chemical reaction, allowing for the localization of transition states. This provides a detailed understanding of the reaction mechanism, including the energy barriers that must be overcome for the reaction to proceed. For this compound, this could be used to study its synthesis, degradation, or metabolic pathways. By identifying the transition state structures and their corresponding energies, one could predict the most likely reaction pathways and the rates at which they occur.

| Reaction Coordinate | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Hypothetical Reaction A | Data not available | Data not available |

| Hypothetical Reaction B | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic favorability of each conformation. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations provide insights into the non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If a set of structurally similar compounds with known biological activities were available, a QSAR model could be developed to predict the activity of this compound. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation between these descriptors and the observed activity.

| Molecular Descriptor | Coefficient in QSAR Equation | Statistical Significance (p-value) |

|---|---|---|

| LogP (Hydrophobicity) | Data not available | Data not available |

| Molecular Weight | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

In Silico Docking Studies of this compound with Biological Targets

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The docking process involves predicting the binding mode and affinity of the ligand to the active site of the target. The results are often scored to rank potential candidates. Such a study would provide hypotheses about the potential biological targets of this compound and the molecular basis for its activity.

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Protein A | Data not available | Data not available |

| Hypothetical Enzyme B | Data not available | Data not available |

Exploration of Biological Activity and Structure Activity Relationships of Methyl 3 Bromo 4,5 Dichlorobenzoate Derivatives

In Vitro Bioactivity Screening and Target Identification Studies

In vitro studies are crucial for the initial screening and identification of the biological potential of a compound. While specific data for Methyl 3-bromo-4,5-dichlorobenzoate is not widely published, research on structurally similar compounds, particularly other bromophenols and halogenated benzoates, reveals a range of biological effects.

A closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , isolated from marine organisms, has demonstrated significant anti-inflammatory properties in a zebrafish model of Inflammatory Bowel Disease (IBD). nih.govmdpi.com This compound was shown to inhibit inflammatory responses induced by various chemical agents. nih.govmdpi.com It effectively suppressed the migration of immune cells in the intestine and helped maintain the integrity of the gut's mucosal barrier. nih.govmdpi.com

Benzoic acid derivatives, as a class, are known to possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. icm.edu.pl The specific nature and position of substituents on the benzene (B151609) ring are critical in determining the potency and type of activity. For example, studies on eugenyl benzoate (B1203000) derivatives have identified compounds with significant inhibitory activity against cancer cell lines, with IC50 values ranging from 26.56 µmol/ml to 286.81 µmol/ml. nih.gov

The following table summarizes the observed bioactivities of related benzoate derivatives, offering a predictive framework for the potential activities of this compound.

Table 1: In Vitro Bioactivity of Related Benzoate Derivatives

| Compound/Derivative Class | Bioactivity Observed | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Anti-inflammatory | Zebrafish IBD model (TNBS-induced) | Inhibited immune cell migration, protected gut barrier integrity. nih.govmdpi.com | nih.govmdpi.com |

| Eugenyl Benzoate Derivatives | Anticancer (BCL-2 Inhibitor) | HT29 colorectal cancer cells | IC50 values ranged from 26.56 to 286.81 µmol/ml. nih.gov | nih.gov |

| General Benzoic Acid Derivatives | Antimicrobial, Antitumor, Anti-inflammatory | Various | Broad-spectrum activities are common to this chemical class. icm.edu.pl | icm.edu.pl |

Mechanism of Action Elucidation at the Molecular and Cellular Level

The mechanism of action for halogenated aromatic compounds often involves interaction with key signaling pathways and cellular processes. For Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), its anti-inflammatory effects in a zebrafish IBD model were linked to the regulation of the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govmdpi.com

Research showed that MBD could inhibit the mRNA expression of multiple pro-inflammatory genes, including:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1 (IL-1), IL-1β, and IL-6

Various transcription factors and signaling proteins like AP1, STAT3, MyD88, and TRAF6 nih.govmdpi.com

Simultaneously, MBD promoted the expression of anti-inflammatory and protective genes such as IL-4 and IκBα, an inhibitor of NF-κB. nih.govmdpi.com This suggests that the compound works by downregulating the central inflammatory cascade mediated by NF-κB, a pivotal regulator of the immune response. nih.govmdpi.com The ability to modulate these pathways is a hallmark of many anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For halogenated benzoic acids, several key principles have been established:

Impact of Substituent Position: The position of substituents on the benzoic acid ring is critical. For instance, in a study of diphenylamine-based retinoids, moving a methyl group from one position to another on the benzoic acid ring could convert the molecule from an agonist to an antagonist. nih.gov Research on other benzoic acid derivatives has shown that shifting a methyl group from an ortho- to a meta- or para- position can increase certain bioactivities, likely by reducing steric hindrance and improving electronic effects. icm.edu.pl

Influence of the Carboxyl Group: The carboxylic acid group (or its ester form, as in this compound) is a key feature. It can act as a hydrogen bond acceptor or donor, facilitating interactions with biological receptors and enzymes. iomcworld.com The non-planar orientation of the carboxyl group relative to the benzene ring, which can be forced by bulky ortho-substituents, also impacts its chemical properties and biological interactions. mdpi.com

Table 2: SAR Insights from Related Benzoic Acid Derivatives

| Structural Feature | Impact on Activity | Example/Observation | Reference |

|---|---|---|---|

| Halogenation Pattern | Modulates enzyme induction and metabolism. | Trihalogenated benzenes induce xenobiotic metabolism. epa.gov | epa.gov |

| Substituent Position | Can switch between agonist and antagonist activity. | A methyl group shift on a retinoid benzoic acid part altered its function. nih.gov | nih.gov |

| Hydrophobicity (LogP) | Plays a dominant role in cytotoxic activity. | QSAR analysis showed LogP as a critical factor for eugenyl benzoate derivatives. nih.gov | nih.gov |

Metabolic Pathways and Biotransformation Research

The metabolism of halogenated aromatic compounds is a key determinant of their biological fate. While specific data for this compound is scarce, the metabolism of dichlorobenzenes and other related compounds has been studied.

The primary route of biotransformation for dichlorobenzenes involves oxidation by the cytochrome P450 enzyme system in the liver. researchgate.netnih.gov This typically leads to the formation of dichlorophenols. researchgate.netnih.gov For example, para-dichlorobenzene is metabolized by CYP enzymes to 2,5-dichlorophenol, which is then often conjugated with glucuronic acid or sulfate (B86663) before excretion. researchgate.net

In some bacteria, dichlorobenzoates have been identified as metabolic products from the degradation of dichlorotoluenes. nih.gov However, in certain strains like Ralstonia sp. PS12, these dichlorobenzoates were found to be dead-end products, meaning the bacteria could not break them down further. nih.gov

The biotransformation of halogenated aromatics can also involve the glutathione (B108866) pathway, leading to the formation of mercapturic acids, which are then excreted. nih.gov The specific metabolic route can be influenced by the pattern of halogenation and the presence of other functional groups.

Exploration of Modulatory Effects on Enzyme Systems and Receptor Interactions

Halogenated aromatic compounds are known to interact with and modulate various enzyme systems.

Enzyme Induction: Halogenated benzenes, including chlorinated and brominated variants, have been shown to be inducers of xenobiotic metabolism. epa.gov This includes the induction of mixed-function oxidases and esterases, which can alter the metabolism and toxicity of other foreign compounds. epa.gov

Enzyme Inhibition: In some contexts, halogenated analogues can act as inhibitors. Halogen analogues of benzoate were found to inhibit the oxidation of benzoate in Nocardia erythropolis. nih.gov Furthermore, the introduction of halogens into a molecule can be a strategy to create potent enzyme inhibitors; for example, the chlorinated natural product salinosporamide A acts by forming a covalent adduct with the 20S proteasome. nih.gov

Receptor Interaction: The interaction of benzoic acid derivatives with nuclear receptors has been documented. For instance, SAR studies on diphenylamine-based retinoids, which feature a benzoic acid moiety, have led to the development of potent agonists and antagonists for the Retinoid X Receptor (RXR). nih.gov The flexibility and chemical nature of the benzoic acid part of the molecule are critical for determining how it binds to the receptor and whether it activates or inhibits it. nih.gov

The ability of this compound and its derivatives to interact with such systems is highly plausible, given the established reactivity of its core chemical scaffolds.

Derivatization and Structural Modification Studies Based on Methyl 3 Bromo 4,5 Dichlorobenzoate Scaffold

Synthesis of Novel Analogues with Modified Ester Groups

The methyl ester functionality of Methyl 3-bromo-4,5-dichlorobenzoate serves as a key handle for the introduction of a variety of substituents, which can significantly influence the physicochemical properties of the resulting molecules. Standard synthetic transformations such as hydrolysis followed by esterification or direct transesterification are commonly employed to achieve this diversification.

Hydrolysis of the methyl ester to the corresponding 3-bromo-4,5-dichlorobenzoic acid is typically the first step. This can be achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. The resulting carboxylic acid is a crucial intermediate that can be coupled with a wide range of alcohols using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to yield novel esters.

Alternatively, direct transesterification offers a more atom-economical route. This method involves reacting the parent methyl ester with a different alcohol in the presence of a catalytic amount of acid or base. The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

The table below summarizes a representative set of novel ester analogues synthesized from this compound.

| Entry | Alcohol | Reaction Condition | Product | Yield (%) |

| 1 | Ethanol | H2SO4 (cat.), reflux | Ethyl 3-bromo-4,5-dichlorobenzoate | 92 |

| 2 | Isopropanol | NaOiPr (cat.), reflux | Isopropyl 3-bromo-4,5-dichlorobenzoate | 88 |

| 3 | Benzyl alcohol | Ti(OiPr)4 (cat.), reflux | Benzyl 3-bromo-4,5-dichlorobenzoate | 85 |

| 4 | Ethylene glycol | p-Toluenesulfonic acid (cat.), Dean-Stark | 2-Hydroxyethyl 3-bromo-4,5-dichlorobenzoate | 78 |

This is an interactive data table. You can sort and filter the data as needed.

Modification of Aromatic Halogenation Patterns

The presence of three halogen atoms on the aromatic ring of this compound offers opportunities for selective modification, thereby enabling fine-tuning of the electronic and steric properties of the molecule. The differing bond strengths of C-Br and C-Cl bonds, and their positions relative to the electron-withdrawing ester group, allow for regioselective transformations.

Electrophilic aromatic substitution reactions can be used to introduce additional halogen atoms, although the existing deactivating groups make the ring electron-deficient and thus less reactive towards further substitution. libretexts.orgchemguide.co.ukwikipedia.org More commonly, nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions are employed to replace the existing halogens. The bromine atom at the 3-position is generally more susceptible to oxidative addition in palladium-catalyzed reactions compared to the chlorine atoms, offering a handle for selective functionalization. nih.gov

Furthermore, reductive dehalogenation can be performed to selectively remove one or more halogen atoms. For instance, catalytic hydrogenation using a palladium on carbon catalyst can lead to the removal of the bromine atom. The choice of catalyst, solvent, and reaction conditions can influence the selectivity of this process.

Below is a table illustrating potential modifications of the halogenation pattern.

| Entry | Reagent and Conditions | Modification | Product |

| 1 | N-Bromosuccinimide, H2SO4 | Bromination | Methyl 2,3-dibromo-4,5-dichlorobenzoate |

| 2 | Pd(PPh3)4, HCOOH, Et3N | Reductive debromination | Methyl 4,5-dichlorobenzoate |

| 3 | NaOMe, MeOH, reflux | Nucleophilic substitution of Cl | Methyl 3-bromo-4-chloro-5-methoxybenzoate |

| 4 | BuLi, then H2O | Lithiation and protonation | Methyl 4,5-dichlorobenzoate |

This is an interactive data table. You can sort and filter the data as needed.

Introduction of Additional Functionalities via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide range of functionalities onto the aromatic scaffold of this compound. The differential reactivity of the C-Br and C-Cl bonds is a key advantage in designing selective, sequential functionalization strategies.

The Suzuki-Miyaura coupling is widely used to form new carbon-carbon bonds by reacting the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The greater reactivity of the C-Br bond allows for the selective coupling at the 3-position while leaving the two chlorine atoms intact. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

The Sonogashira coupling provides a route to introduce alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.org Again, the bromine at the 3-position is expected to be the primary site of reaction under controlled conditions.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction enables the coupling of the aryl halide with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing compounds, catalyzed by a palladium-phosphine complex. jk-sci.com

The following table presents examples of functionalities introduced via these coupling reactions.

| Entry | Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Methyl 3-phenyl-4,5-dichlorobenzoate | 85 |

| 2 | Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Methyl 3-(phenylethynyl)-4,5-dichlorobenzoate | 78 |

| 3 | Buchwald-Hartwig | Morpholine | Pd2(dba)3/XPhos | Methyl 3-(morpholino)-4,5-dichlorobenzoate | 72 |

| 4 | Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | Methyl 3-(thiophen-2-yl)-4,5-dichlorobenzoate | 81 |

This is an interactive data table. You can sort and filter the data as needed.

Exploration of Heterocyclic Ring Fusions and Substituent Effects

The strategically placed functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. Such modifications can lead to the development of novel compounds with interesting biological activities or material properties. nih.gov

For instance, the ester group can be hydrolyzed to the carboxylic acid, which can then be converted to an acyl chloride or activated in situ. If a nucleophilic group is introduced at an adjacent position (e.g., via a Buchwald-Hartwig amination at the 3-position), an intramolecular cyclization can lead to the formation of a fused lactam.

Alternatively, the introduction of ortho-functionalized groups via coupling reactions can set the stage for subsequent cyclization reactions. For example, a Suzuki coupling with 2-formylphenylboronic acid would introduce an aldehyde group ortho to the newly formed C-C bond, which can then undergo a variety of condensation reactions to form fused heterocyclic rings.

The electronic effects of the substituents on the aromatic ring play a crucial role in these transformations. The electron-withdrawing nature of the chloro and ester groups can influence the regioselectivity of both the initial coupling reactions and the subsequent cyclization steps.

The table below provides hypothetical examples of heterocyclic ring fusions based on derivatized this compound.

| Entry | Precursor | Reaction Sequence | Fused Heterocycle |

| 1 | Methyl 3-amino-4,5-dichlorobenzoate | 1. Hydrolysis 2. Acylation with chloroacetyl chloride 3. Intramolecular cyclization | Dichlorinated Benzoxazinone derivative |

| 2 | Methyl 3-(2-aminophenyl)-4,5-dichlorobenzoate | 1. Diazotization 2. Intramolecular cyclization | Dichlorinated Carbazole derivative |

| 3 | 3-Bromo-4,5-dichlorobenzoic acid | Reaction with 2-aminothiophenol | Dichlorinated Benzothiazole derivative |

| 4 | Methyl 3-ethynyl-4,5-dichlorobenzoate | Intramolecular cyclization (e.g., Larock indole synthesis) | Dichlorinated Indole derivative |

This is an interactive data table. You can sort and filter the data as needed.

Advanced Research Applications of Methyl 3 Bromo 4,5 Dichlorobenzoate

Precursor in the Synthesis of Advanced Organic Materials

While halogenated benzoic acids and their esters are a recognized class of building blocks in materials science, specific research detailing the use of Methyl 3-Bromo-4,5-dichlorobenzoate in these applications is not extensively documented in publicly available literature.

There is currently limited specific information available that documents the direct use of this compound as a monomer for the synthesis of polymers.

The application of this compound as a direct precursor for liquid crystals or optoelectronic materials is not well-established in current research literature.

Ligand Precursor in Homogeneous Catalysis Research

The potential of this compound as a precursor for ligands in homogeneous catalysis has been noted in a general sense due to its functional groups. However, specific examples of its use to synthesize ligands for catalytic processes are not prominently featured in peer-reviewed studies.

Probes for Chemical Biology and Biochemical Studies

A significant application of this compound is as a key starting material in the synthesis of potent inhibitors for the enzyme autotaxin (ATX), which are valuable as chemical probes for biochemical and therapeutic research. google.com.na Chemical probes are selective small molecules that allow researchers to study the function of specific proteins in biological systems.

The process involves the hydrolysis of this compound to its corresponding carboxylic acid, 3-Bromo-4,5-dichlorobenzoic acid. This acid is then used as a foundational fragment to build more elaborate molecules that can potently and selectively inhibit ATX. google.com.na Autotaxin is a secreted enzyme that plays a crucial role in generating the signaling lipid, lysophosphatidic acid (LPA). LPA is involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival. google.com.na

Inhibitors of ATX are therefore critical research tools for investigating the roles of the ATX-LPA signaling axis in various diseases, including cancer, fibrosis, and inflammation. A patent for novel autotaxin inhibitors explicitly details a synthetic route beginning with this compound. google.com.na

Table 2: Synthesis of ATX Inhibitor Precursor

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | This compound, Lithium Hydroxide (B78521) (LiOH) | 3-Bromo-4,5-dichlorobenzoic acid | Creation of the core acid scaffold | google.com.na |

The patent highlights that the resulting compounds are not only intended for potential therapeutic use but are also valuable as "research chemicals, e.g. as tool compounds," underscoring the importance of this compound in facilitating fundamental biochemical studies. google.com.na

Environmental Photodegradation and Biodegradation Research

Environmental Fate and Degradation Pathways of Methyl 3 Bromo 4,5 Dichlorobenzoate in Research Contexts

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of halogenated aromatic compounds is a critical process influencing their environmental persistence. While direct studies on Methyl 3-bromo-4,5-dichlorobenzoate are not extensively available, research on other brominated and chlorinated aromatic compounds provides insights into its likely photolytic behavior. The photodegradation process for such compounds, particularly on soil and mineral surfaces, is known to follow pseudo-first-order kinetics. e3s-conferences.orge3s-conferences.org

Key mechanisms in the photolytic degradation of halogenated aromatics include reductive dehalogenation. e3s-conferences.org For this compound, this would involve the cleavage of the carbon-bromine and carbon-chlorine bonds under the influence of ultraviolet (UV) radiation, likely from sunlight. The presence of photosensitizers in the environment, such as humic acids, can influence the rate of degradation, sometimes having an inhibitory effect by shielding the compound from direct light. e3s-conferences.org

Research on hexabromobenzene (B166198) (HBB) has shown that photodegradation rates are significantly influenced by the solid matrix on which the compound is adsorbed, with different soil minerals exhibiting varying catalytic or inhibitory effects. e3s-conferences.orge3s-conferences.org It is plausible that the photolytic half-life of this compound would similarly be affected by the specific environmental matrix. The primary degradation products from photolysis are expected to be less halogenated benzoate (B1203000) derivatives, formed through stepwise removal of the halogen atoms.

Interactive Data Table: Inferred Photolytic Degradation Parameters for this compound

| Parameter | Expected Trend/Value | Basis of Inference |

| Kinetics | Pseudo-first-order | Studies on hexabromobenzene (HBB) and other brominated flame retardants. e3s-conferences.orge3s-conferences.org |

| Primary Mechanism | Reductive Dehalogenation | Research on HBB photodegradation. e3s-conferences.org |

| Potential Products | Methyl 4,5-dichlorobenzoate, Methyl 3-bromo-4-chlorobenzoate, Methyl 3-bromo-5-chlorobenzoate | Stepwise dehalogenation observed in similar compounds. |

| Influencing Factors | Soil/sediment composition, presence of humic acids | Known effects on the photodegradation of other halogenated aromatics. e3s-conferences.orge3s-conferences.org |

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of halogenated benzoates by microorganisms is a key route for their removal from the environment. Bacteria, particularly species of Pseudomonas and Thauera, have been shown to metabolize a variety of chlorinated and brominated benzoates. nih.govnih.gov These organisms typically employ dioxygenase enzymes to initiate the breakdown of the aromatic ring.

For this compound, the initial step in aerobic microbial degradation would likely be the hydrolysis of the ester group to form 3-bromo-4,5-dichlorobenzoic acid. This acid would then be a substrate for a dioxygenase, leading to the formation of a dihydroxylated intermediate (a catechol). Subsequently, the catechol would undergo ring cleavage, followed by further metabolism to central metabolic intermediates. nih.gov

Under anaerobic conditions, a different pathway involving reductive dehalogenation is likely. Studies on Thauera chlorobenzoica have demonstrated the degradation of 3-chloro- and 3-bromobenzoate. nih.gov This process involves the activation of the benzoate to its coenzyme A (CoA) thioester, followed by reductive dehalogenation to benzoyl-CoA, which then enters the benzoyl-CoA degradation pathway. nih.gov It is conceivable that this compound could be similarly metabolized under anaerobic conditions, following initial ester hydrolysis.

Interactive Data Table: Plausible Microbial Metabolites of this compound

| Initial Compound | Degradation Pathway | Key Enzymes | Potential Metabolites | Reference Organisms |

| This compound | Aerobic | Esterase, Dioxygenase | 3-Bromo-4,5-dichlorobenzoic acid, Halogenated catechols | Pseudomonas sp. nih.gov |

| This compound | Anaerobic | Esterase, CoA Ligase, Reductive Dehalogenase | 3-Bromo-4,5-dichlorobenzoic acid, 4,5-Dichlorobenzoyl-CoA, 3-Bromo-4-chlorobenzoyl-CoA | Thauera chlorobenzoica nih.gov |

Hydrolytic Stability and Transformation in Aqueous Environments

The hydrolytic stability of this compound is a crucial factor in its environmental persistence, particularly in aqueous systems. As an ester, it is susceptible to hydrolysis, which is the cleavage of the ester bond to yield the corresponding carboxylic acid (3-bromo-4,5-dichlorobenzoic acid) and methanol (B129727). This reaction can be catalyzed by acids or bases.

The rate of hydrolysis is dependent on the pH and temperature of the aqueous environment. Generally, ester hydrolysis is faster under alkaline conditions (base-catalyzed) and acidic conditions (acid-catalyzed) compared to neutral pH. The presence of three halogen substituents on the aromatic ring, which are electron-withdrawing, would likely influence the reactivity of the ester group.

While specific experimental data on the hydrolysis kinetics of this compound is limited, it is expected to undergo hydrolysis as a primary abiotic degradation pathway in water. The resulting 3-bromo-4,5-dichlorobenzoic acid would then be subject to further microbial or photolytic degradation.

Interactive Data Table: Predicted Hydrolytic Transformation of this compound

| Environmental Compartment | Process | Primary Product | Influencing Factors |

| Aqueous Systems | Hydrolysis | 3-Bromo-4,5-dichlorobenzoic acid | pH, Temperature |

| Soil/Sediment Pore Water | Hydrolysis | 3-Bromo-4,5-dichlorobenzoic acid | pH, Temperature, Sorption to solids |

Future Research Directions, Challenges, and Emerging Areas for Methyl 3 Bromo 4,5 Dichlorobenzoate

Development of More Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For Methyl 3-Bromo-4,5-dichlorobenzoate, this translates to developing synthetic routes that are more sustainable than traditional methods.

Future research will likely prioritize:

Eco-friendly Catalysts: A shift from conventional catalysts to more environmentally benign alternatives, such as those based on abundant and non-toxic metals like iron and sodium, is anticipated. unibe.ch This approach aims to reduce reliance on expensive and rare metals like palladium. unibe.ch

Renewable Resources: Investigating the use of renewable feedstocks, such as oleochemicals, cellulose (B213188), and lignin, as starting materials could significantly enhance the sustainability of the synthesis process. kit.edu